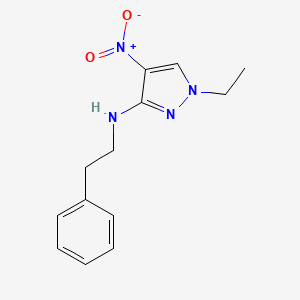

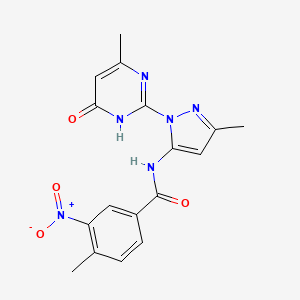

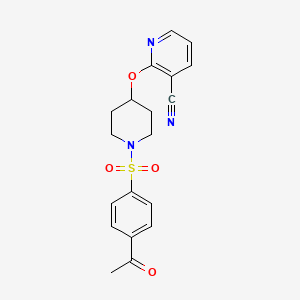

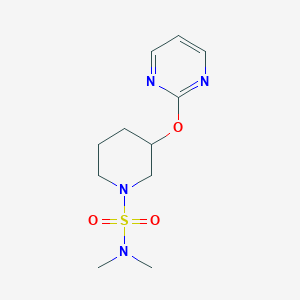

![molecular formula C9H4F4N2O2 B2915719 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1482175-00-7](/img/structure/B2915719.png)

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazopyridine scaffolds like 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a common feature in many FDA-approved drugs . This group can significantly enhance the biological activity and metabolic stability of pharmaceuticals. The compound’s structure suggests potential use in the development of new therapeutic agents, particularly where the modulation of electronic properties and lipophilicity is crucial.

Antimicrobial Agents

Imidazole derivatives, which include the core structure of this compound, are known for their broad range of biological activities. They have been utilized in the synthesis of compounds with antibacterial, antifungal, and antiprotozoal properties . The electron-withdrawing trifluoromethyl group could potentially enhance these properties, making it a valuable scaffold for developing new antimicrobial drugs.

Anti-Diabetic Treatments

Compounds with a similar imidazo[1,2-a]pyridine moiety have been identified as potential glucagon-like peptide 1 receptor (GLP-1R) activators . This indicates that 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid could be explored for its utility in anti-diabetic drug formulations.

Antituberculosis Agents

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine analogues as antituberculosis agents. These compounds have shown promising results in reducing bacterial load in infected mice models . The presence of fluorine atoms in the compound could further enhance its activity against tuberculosis-causing bacteria.

Oncology Research

The unique electronic properties of the trifluoromethyl group make it an interesting candidate for the design of anticancer drugs. The ability to cross biological membranes and resist metabolic degradation could be beneficial in developing more effective chemotherapy agents .

Agrochemical Synthesis

Fluorinated compounds are increasingly used in the agrochemical industry due to their enhanced stability and biological activity6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid could serve as a precursor or an active ingredient in the synthesis of novel pesticides or herbicides .

Safety And Hazards

The safety data sheet for a similar compound, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name |

6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEPRFIPBFWZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate](/img/structure/B2915645.png)

![4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2915647.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2915648.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2915649.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2915650.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)